7-Chloroindolin-2-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

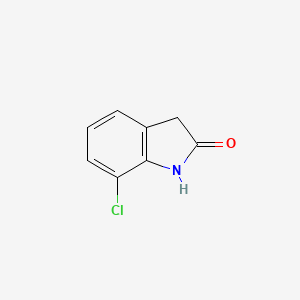

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDLUAACCNVSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293540 | |

| Record name | 7-Chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-33-9 | |

| Record name | 7-Chloro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloroindolin-2-one chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental data for 7-Chloroindolin-2-one. This compound is a halogenated heterocyclic molecule belonging to the oxindole family, a core structure found in numerous biologically active compounds.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 25369-33-9 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO | [2][3] |

| Molecular Weight | 167.59 g/mol | [2] |

| Melting Point | 221-225 °C | [1][2] |

| Boiling Point (Predicted) | 341.0 ± 42.0 °C | [1][2] |

| Density (Predicted) | 1.362 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.08 ± 0.20 | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1][3] |

| Physical Form | Solid | [1] |

Chemical Structure

This compound features a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, which is characteristic of the indolin-2-one (or oxindole) core. A chlorine atom is substituted at the 7th position of the aromatic ring. The structure is formally known as 7-Chloro-1,3-dihydro-2H-indol-2-one.[2]

Caption: 2D representation of the this compound molecule.

Spectral Data

Experimental Protocols

General Synthesis of Indolin-2-one Derivatives

The synthesis of substituted indolin-2-one derivatives often involves the reaction of an appropriate isatin (or a related precursor) with a nucleophile, or cyclization reactions. A general procedure for the synthesis of hydrazonoindolin-2-one derivatives, which can be adapted, involves the condensation of a substituted isatin with a hydrazine derivative.[7]

Example Protocol: Synthesis of 3-hydrazono-indolin-2-one derivatives

-

Reaction Setup: A mixture of a substituted isatin (e.g., 5-chloroisatin as a related starting material) (1.0 equivalent) and a substituted hydrazine (1.0 equivalent) is prepared in a suitable solvent such as ethanol or methanol.[6][7]

-

Catalyst Addition: A catalytic amount of an acid (e.g., glacial acetic acid) is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period (typically several hours), with progress monitored by thin-layer chromatography (TLC).[6]

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The solid is then washed with a suitable solvent (e.g., cold ethanol) and dried. Further purification can be achieved by recrystallization or column chromatography.[6]

Caption: A generalized workflow for the synthesis of indolin-2-one derivatives.

Biological Activity and Signaling Pathways

Derivatives of the indole-2-one and 7-aza-2-oxindole scaffold have been investigated for their anti-inflammatory properties.[6][8] Studies have shown that certain compounds in this class can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6][8]

The proposed mechanism involves the downstream inhibition of inflammatory mediators. In sepsis models, these compounds have demonstrated the ability to suppress the expression of key enzymes and cytokines involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][8] This suggests that the indolin-2-one core is a valuable pharmacophore for the development of novel anti-inflammatory agents.

Caption: Inhibition of pro-inflammatory mediators by indole-2-one derivatives.

References

- 1. This compound CAS#: 25369-33-9 [m.chemicalbook.com]

- 2. This compound CAS#: 25369-33-9 [amp.chemicalbook.com]

- 3. 25369-33-9|this compound|BLD Pharm [bldpharm.com]

- 4. Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Chloroindolin-2-one for Researchers and Drug Development Professionals

Introduction

7-Chloroindolin-2-one, also known as 7-Chlorooxindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, an oxindole scaffold, is a privileged motif found in numerous biologically active compounds and approved pharmaceuticals. The presence of a chlorine atom at the 7-position of the indolinone ring offers a valuable site for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Core Data and Properties

The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 25369-33-9 | [1][2] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 221-225 °C | [1][3] |

| Boiling Point (Predicted) | 341.0 ± 42.0 °C | [3] |

| Density (Predicted) | 1.362 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.08 ± 0.20 | [3] |

| Storage | Sealed in dry, Room Temperature | [2][3] |

Synthesis and Experimental Protocols

The synthesis of indolin-2-one derivatives can be achieved through various synthetic routes. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and plausible synthetic approach can be inferred from established methods for analogous compounds. One common strategy involves the cyclization of a corresponding substituted aniline derivative.

A representative experimental protocol for the synthesis of an indole-2-one derivative, which can be adapted for this compound, is the Gassman indole synthesis or similar cyclization strategies starting from an appropriately substituted aniline. A key precursor would be 2-amino-3-chlorophenylacetic acid or a related derivative.

General Experimental Protocol for Indole-2-one Synthesis (Illustrative)

-

Starting Material Preparation: The synthesis would commence with a suitable ortho-substituted aniline. For this compound, a potential starting material is 2-amino-6-chlorotoluene, which can be halogenated and subsequently converted to a phenylacetic acid derivative.

-

Cyclization: The substituted phenylacetic acid derivative is then subjected to a cyclization reaction. This can be achieved using a variety of reagents and conditions, often involving the formation of an intermediate that facilitates intramolecular amide bond formation.

-

Work-up and Purification: Following the cyclization reaction, the reaction mixture is typically quenched and the crude product is extracted using an appropriate organic solvent. The product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure indolin-2-one.

A general workflow for the synthesis and derivatization of indole-2-one compounds is depicted in the following diagram:

Caption: General workflow for the synthesis and derivatization of indole-2-one compounds.

Biological Activity and Therapeutic Potential

While the specific biological activities of this compound are not extensively reported, the broader class of indolin-2-one and 7-chloroquinoline derivatives has been the subject of significant research in drug discovery. These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-proliferative, and antimicrobial activities.

Anti-inflammatory Activity:

Derivatives of indole-2-one have been synthesized and evaluated for their anti-inflammatory properties.[4] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular assays.[4] This suggests that the indolin-2-one scaffold could be a valuable starting point for the development of novel anti-inflammatory agents. The mechanism of action may involve the modulation of key signaling pathways involved in the inflammatory response.

Anti-proliferative Activity:

Hydrazonoindolin-2-one derivatives, including those with a chloro-substituent on the indolinone ring, have been investigated as potential anti-cancer agents.[5] Studies have shown that these compounds can exhibit potent anti-proliferative activity against various human cancer cell lines.[5] The proposed mechanisms of action include the induction of apoptosis and interference with the cell cycle.

Antimicrobial Activity:

The 7-chloroquinoline scaffold, which bears structural resemblance to the core of this compound, is a well-established pharmacophore in antimicrobial drug discovery.[6][7][8] Derivatives of 7-chloroquinoline have been reported to possess antibacterial and antimalarial activities.[6][7] This suggests that this compound could also serve as a template for the design of new antimicrobial agents.

A conceptual signaling pathway illustrating the potential mechanism of action for anti-inflammatory indolin-2-one derivatives is presented below:

Caption: Potential mechanism of anti-inflammatory action for indole-2-one derivatives.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for application in drug discovery and development. Its straightforward structure, combined with the reactivity of the oxindole core and the chloro-substituent, makes it an attractive starting point for the synthesis of novel bioactive molecules. The demonstrated anti-inflammatory, anti-proliferative, and antimicrobial activities of related compounds underscore the therapeutic potential of this chemical scaffold. Further investigation into the synthesis of novel this compound derivatives and the elucidation of their precise mechanisms of action are warranted to fully exploit their potential in the development of new therapeutic agents.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 25369-33-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 25369-33-9 [m.chemicalbook.com]

- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

The Biological Versatility of 7-Chloroindolin-2-one: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The indolin-2-one core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. The strategic placement of a chlorine atom at the 7-position of this scaffold yields 7-Chloroindolin-2-one (also known as 7-chlorooxindole), a versatile building block for the synthesis of novel therapeutic agents. While comprehensive biological data on the parent this compound is emerging, extensive research on its derivatives has unveiled a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a detailed overview of the known and predicted biological activities of this compound and its derivatives, complete with experimental protocols and mechanistic insights to aid researchers and drug development professionals in harnessing its therapeutic potential.

Anticancer Activity: A Promising Avenue for Oncological Therapeutics

The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors, a class of targeted cancer therapies. The substitution of a chlorine atom on the indole ring is a common strategy to enhance potency and modulate selectivity. Although direct and extensive quantitative data for the parent this compound is limited, studies on its derivatives strongly suggest its potential as an anticancer agent.

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a benzoxazole-isatin conjugate synthesized from this compound exhibited notable anticancer activity. Furthermore, the broader family of halogenated indolin-2-ones has been shown to be crucial for cytotoxic efficacy, with the position of the halogen impacting the potency.

Quantitative Data on this compound Derivatives

The following table summarizes the reported anticancer activities of various derivatives that incorporate the this compound moiety or are structurally related, highlighting the potential of this core structure.

| Compound/Derivative | Cancer Cell Line | Activity Type | IC50 (µM) | Reference |

| Benzoxazole-isatin conjugate of this compound | Not Specified | Cytotoxicity | 82.33 - 176.31 | [1] |

| (E)-1-benzyl-3-(2-benzyl-2-phenylhydrazono)-7-chloroindolin-2-one | MCF-7 (Breast) | Cytotoxicity | 27.23 ± 3 | [2] |

| (E)-1-benzyl-3-(2-benzyl-2-phenylhydrazono)-7-chloroindolin-2-one | CT26 (Colorectal) | Cytotoxicity | 17.7 ± 8 | [2] |

| 5-Bromo-7-chloroindolin-2-one derivative | Not Specified | HPK1 Inhibition | - | [3] |

Note: The data for the benzoxazole-isatin conjugate represents the activity of the final hybrid molecule, not the parent this compound. The data for the brominated derivative highlights the exploration of halogenated indolin-2-ones in kinase inhibition.

Mechanism of Action: Targeting Key Signaling Pathways

Indolin-2-one derivatives primarily exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival. The indolin-2-one scaffold acts as a scaffold that can be decorated with various substituents to achieve selectivity for different kinase targets.

One of the key mechanisms involves the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal in tumor angiogenesis. By blocking these receptors, indolin-2-one derivatives can stifle the blood supply to tumors, thereby inhibiting their growth and metastasis.

Furthermore, some indolin-2-one compounds have been shown to induce apoptosis (programmed cell death) through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically via p38 and JNK activation. This leads to the cleavage of PARP and activation of caspase-3, hallmarks of apoptosis.[4]

Below is a diagram illustrating a plausible signaling pathway affected by indolin-2-one derivatives, leading to apoptosis.

Antimicrobial Activity: A Potential Weapon Against Pathogens

Halogenated indole derivatives have demonstrated promising antimicrobial and antibiofilm activities. Studies on 7-chloroindole, a closely related compound to this compound, have shown moderate antibacterial activity against various pathogens. This suggests that this compound and its derivatives could also possess antimicrobial properties.

The mechanism of antimicrobial action for halogenated indoles is thought to involve the disruption of bacterial cell membranes and the inhibition of biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics. Compounds that can inhibit biofilm formation are therefore of great interest in combating chronic and recurrent infections.

Quantitative Data on Related Chloro-Indole Compounds

| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |

| 7-Chloroindole | Vibrio parahaemolyticus | Antibacterial | 200 | [5] |

| 7-Chloroindole | Vibrio parahaemolyticus | Biofilm Inhibition | - | [5] |

| 6-Chlorooxindole | Bacillus subtilis | Antibacterial | - | [5] |

| 6-Chlorooxindole | Pseudomonas aeruginosa | Antibacterial | - | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented is for related compounds and suggests the potential for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of 3-substituted-7-chloroindolin-2-one derivatives involves the Knoevenagel condensation of this compound with various aldehydes.

General Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in an appropriate solvent (e.g., ethanol), add the desired aldehyde (1.0-1.2 equivalents).

-

Add a catalytic amount of a base, such as piperidine or pyrrolidine.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the broth.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry with demonstrated potential for the development of novel therapeutic agents. While direct biological data on the parent compound is still being established, the extensive research on its derivatives clearly indicates promising anticancer and potential antimicrobial activities. The primary mechanism of anticancer action for this class of compounds appears to be the inhibition of key protein kinases involved in cancer cell proliferation and survival, leading to the induction of apoptosis.

Future research should focus on a more comprehensive biological evaluation of the parent this compound to establish its intrinsic activity profile. Further derivatization of the this compound core, guided by structure-activity relationship (SAR) studies, could lead to the discovery of more potent and selective drug candidates. The exploration of its potential as an antimicrobial and anti-inflammatory agent also warrants further investigation. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future research endeavors and accelerate the translation of this compound-based compounds into clinical applications.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. abap.co.in [abap.co.in]

- 3. US11453681B2 - Substituted eneoxindoles and uses thereof - Google Patents [patents.google.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide on the Mechanism of Action of 7-Chloroindolin-2-one Based Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While 7-chloroindolin-2-one itself is not a primary therapeutic agent, its core structure, the indolin-2-one (or oxindole) scaffold, is a foundational component in the design of potent and selective kinase inhibitors. This guide focuses on the most prominent and well-characterized mechanism of action for derivatives of this scaffold: the inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical target in oncology and neuroinflammatory diseases.

The Role of the this compound Scaffold

The indolin-2-one moiety is recognized as a "privileged scaffold" in medicinal chemistry. Such frameworks are capable of binding to multiple biological targets with high affinity, making them ideal starting points for drug discovery.[1] The addition of substituents, such as a chlorine atom at the 7-position, can significantly influence the molecule's electronic properties and binding interactions, allowing for the fine-tuning of potency and selectivity. Derivatives based on this core have been developed to target a range of diseases, including cancer and inflammatory conditions, primarily through the inhibition of protein kinases.[1][2]

Primary Mechanism of Action: CSF-1R Inhibition

The most therapeutically significant mechanism associated with indolin-2-one derivatives is the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF-1R).

CSF-1R (also known as c-FMS or CD115) is a type III receptor tyrosine kinase (RTK).[3] Its signaling is essential for the survival, proliferation, and differentiation of monocytes, macrophages, and microglia.[4][5] The pathway is activated by two primary ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[3]

The activation cascade proceeds as follows:

-

Ligand Binding: CSF-1 or IL-34 binds to the extracellular domain of CSF-1R.

-

Dimerization: Ligand binding induces the homodimerization of two CSF-1R monomers.[6]

-

Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation of specific tyrosine residues.[7]

-

Downstream Signaling: The phosphorylated receptor acts as a docking site for various signaling proteins, activating critical downstream pathways such as the PI3K-AKT cascade (promoting cell survival) and the MAPK/ERK pathway (promoting proliferation).[6][7]

// Ligand Ligand [label="CSF-1 or IL-34", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inhibitor Inhibitor [label="Indolin-2-one\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"];

// Connections Ligand -> CSF1R_mono1 [label="Binding", fontsize=8]; Ligand -> CSF1R_mono2 [style=invis]; {rank=same; CSF1R_mono1; CSF1R_mono2;} CSF1R_mono1 -> CSF1R_dimer [label="Dimerization &\nAutophosphorylation", fontsize=8]; CSF1R_mono2 -> CSF1R_dimer [style=invis];

CSF1R_dimer -> PI3K; PI3K -> AKT; AKT -> Response;

CSF1R_dimer -> MAPK; MAPK -> Response;

Inhibitor -> CSF1R_dimer [label="Inhibition", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=8]; }

Caption: The CSF-1R signaling cascade and point of inhibition.

By inhibiting CSF-1R, derivatives of the this compound scaffold can modulate the function and population of macrophages and microglia.

-

In Oncology: Many tumors secrete CSF-1 to recruit and polarize macrophages into an immunosuppressive, pro-tumoral M2 phenotype, known as Tumor-Associated Macrophages (TAMs).[8][9] These TAMs suppress anti-tumor immune responses. CSF-1R inhibitors can deplete or repolarize TAMs, thereby restoring an immune-active tumor microenvironment.[8][10]

-

In Neuroinflammation: Microglial activation is a hallmark of many neurodegenerative diseases.[5] Inhibiting CSF-1R signaling can selectively deplete microglia, which has shown beneficial effects in preclinical models of Alzheimer's disease, multiple sclerosis, and other neuroinflammatory conditions.[4][5]

Quantitative Data: Potency of Representative Inhibitors

The potency of various inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The table below summarizes the biochemical IC50 values for several prominent CSF-1R inhibitors that are either direct derivatives or share a similar structural basis.

| Compound | CSF-1R IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference(s) |

| Pexidartinib (PLX3397) | 20 | c-Kit (10), FLT3, KDR | [11] |

| PLX5622 | 16 | Highly selective (>100-fold vs. a panel of 230 kinases) | [2] |

| Sotuletinib (BLZ945) | 1 | >1000-fold selective vs. closest RTK homologs | [2][12] |

| Edicotinib (JNJ-40346527) | 3.2 | KIT (20), FLT3 (190) | [12] |

| BPR1R024 | 0.53 | Selective over Aurora A/B kinases | [10] |

| CSF1R-IN-3 | 2.1 | Not specified | [12] |

Key Experimental Protocols

The characterization of CSF-1R inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

This assay quantifies the enzymatic activity of the isolated CSF-1R kinase domain by measuring ATP-to-ADP conversion.

Objective: To determine the direct inhibitory effect of a compound on CSF-1R kinase activity (IC50 value).

Materials:

-

Recombinant human CSF-1R (kinase domain)

-

Kinase Substrate: Poly-(Glu,Tyr) 4:1

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque microplates

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: To each well of a 96-well plate, add:

-

2.5 µL of the test compound dilution (or buffer/DMSO for controls).

-

2.5 µL of diluted recombinant CSF-1R enzyme.

-

Initiate the reaction by adding 5 µL of a master mix containing the kinase substrate and ATP.

-

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.[7][13]

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[7][13]

-

ADP-to-ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30-45 minutes.

-

Signal Detection: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro CSF-1R biochemical assay.

This assay measures the ability of a compound to inhibit CSF-1R activity within a cellular context.

Objective: To determine a compound's potency in blocking ligand-induced CSF-1R phosphorylation in living cells.

Materials:

-

THP-1 (human monocytic leukemia) cells, which endogenously express CSF-1R.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Recombinant human CSF-1 ligand.

-

Test compound.

-

Lysis buffer.

-

Phospho-CSF-1R (Tyr723) and Total CSF-1R ELISA kit or antibodies for Western blot.

Methodology:

-

Cell Culture and Starvation: Culture THP-1 cells to the desired density. Prior to the experiment, starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor activation.

-

Compound Pre-incubation: Treat the starved cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells by adding a pre-determined concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.[14]

-

Cell Lysis: Immediately stop the stimulation by placing the plate on ice and washing with cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Phosphorylation Measurement:

-

ELISA Method: Use a sandwich ELISA kit to quantify the amount of phosphorylated CSF-1R in the cell lysates. Normalize the phospho-CSF-1R signal to the total CSF-1R signal.[14]

-

Western Blot Method: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-CSF-1R and total CSF-1R. Quantify band intensity to determine the level of inhibition.

-

-

Data Analysis: Plot the normalized phosphorylation signal against the compound concentration to generate a dose-response curve and calculate the cellular IC50.

Developmental Logic: From Scaffold to Therapeutic Application

The development of CSF-1R inhibitors from the this compound scaffold follows a logical progression of identifying a privileged structure, optimizing it for a specific target, and applying it to relevant diseases.

Caption: Developmental pathway from a core chemical structure to clinical use.

References

- 1. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of CSF1R 550th-tryptophan in kusunokinin and CSF1R inhibitor binding and ligand-induced structural effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CSF-1R | TargetMol [targetmol.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

7-Chloroindolin-2-one: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroindolin-2-one, a halogenated derivative of the indolin-2-one scaffold, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides an in-depth analysis of its therapeutic applications, focusing on its burgeoning role in oncology and neuroinflammation. The document elucidates the core mechanisms of action, details established synthetic and experimental protocols, and presents key quantitative data to facilitate further research and development. Visualizations of pertinent signaling pathways and experimental workflows are provided to enhance understanding of its biological activity and potential for clinical translation.

Introduction

The indolin-2-one (or oxindole) nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous pharmacologically active compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of biological activities. The introduction of a chlorine atom at the 7th position of the indolin-2-one ring system gives rise to this compound. This modification has been shown to significantly influence the molecule's physicochemical properties and biological profile, leading to promising therapeutic applications, particularly in the fields of oncology and neurology. This guide aims to consolidate the current scientific knowledge on this compound and its derivatives, offering a technical resource for researchers engaged in the development of novel therapeutics.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is a critical aspect of its development as a therapeutic agent. Several synthetic routes have been reported, often involving the cyclization of substituted anilines or the modification of a pre-existing indole core.

General Synthetic Protocol

A common approach for the synthesis of substituted indolin-2-ones involves the condensation of an appropriate aniline derivative with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization. For derivatives, further modifications can be made to the core structure. For instance, hydrazonoindolin-2-ones can be synthesized from the corresponding indolin-2-one.

Experimental Protocol: Synthesis of Hydrazonoindolin-2-one Derivatives [1]

-

Reaction Setup: A mixture of the appropriate substituted amine (1.0 equivalent) and 5-chloroisatin (1.0 equivalent) in methanol is prepared.

-

Reaction Conditions: The mixture is stirred at 60°C for a period of 3 to 5 hours.

-

Work-up: The solvent is removed under vacuum. The resulting residue is washed with brine, dried over anhydrous magnesium sulfate, and then filtered.

-

Purification: The solid product is purified by chromatography over a silica gel column using an ethyl acetate/petroleum ether eluent system to yield the desired hydrazonoindolin-2-one derivative.

Therapeutic Applications

The therapeutic potential of this compound and its derivatives has been explored in several key areas, most notably in cancer and inflammatory diseases.

Anticancer Activity

The indolin-2-one scaffold is a cornerstone of many multi-kinase inhibitors used in cancer therapy, such as Sunitinib.[1] Derivatives of this compound have demonstrated potent anti-proliferative activity against a range of human cancer cell lines.

Mechanism of Action: The anticancer effects of these compounds are often attributed to the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. These include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking the signaling pathways mediated by these kinases, these compounds can effectively halt the cell cycle and induce apoptosis in cancer cells.

Quantitative Data on Anti-proliferative Activity:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-chloro-3-(((1H-pyrazol-5-yl)methylene)hydrazono)indolin-2-one (7b) | A-549 (Lung) | 2.14 (average) | [1] |

| 5-chloro-3-(((1H-pyrazol-5-yl)methylene)hydrazono)indolin-2-one (7b) | HT-29 (Colon) | - | [1] |

| 5-chloro-3-(((1H-pyrazol-5-yl)methylene)hydrazono)indolin-2-one (7b) | ZR-75 (Breast) | - | [1] |

| Sunitinib | A-549, HT-29, ZR-75 | 8.11 (average) | [1] |

Note: Specific IC50 values for HT-29 and ZR-75 for compound 7b were not provided in the source, only the average across the three cell lines.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including neurodegenerative disorders and sepsis. Derivatives of indole-2-one have shown potential as anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).[2][3] This suggests an interference with key inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay [2]

-

Cell Culture: RAW264.7 macrophages are cultured under standard conditions.

-

Compound Treatment: The cells are pre-treated with the test compounds (e.g., at 10 µM) for 2 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (0.5 µg/mL) for another 22 hours to induce an inflammatory response.

-

Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture media are quantified using ELISA.

-

Data Normalization: The cytokine levels are normalized to the total protein concentration. The results are expressed as a percentage of the LPS control.

Potential in Neurological Disorders

While direct studies on this compound in neurological disorders are limited, the established anti-inflammatory properties of the indole-2-one scaffold suggest a potential therapeutic avenue. Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4][5] The ability of this compound derivatives to modulate inflammatory responses could be beneficial in these conditions. Furthermore, the regulation of ion channels is crucial for neuronal function, and some chlorinated indole derivatives have been shown to act as modulators of calcium-activated potassium channels, which are implicated in neuronal excitability.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Proposed mechanism of anticancer action via RTK inhibition.

Caption: Putative anti-inflammatory signaling pathway modulation.

Experimental Workflow

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology and for inflammatory conditions. The data presented in this guide highlights their potent biological activities and elucidates their mechanisms of action. Future research should focus on optimizing the lead compounds to improve their efficacy and safety profiles. Further in vivo studies are warranted to validate the preclinical findings and to explore the full therapeutic utility of this versatile chemical scaffold. The development of more selective inhibitors and the exploration of their potential in neurological disorders are exciting avenues for future investigation. This technical guide serves as a foundational resource to stimulate and support these ongoing research efforts.

References

- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Inflammation in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Chloroindolin-2-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-chloroindolin-2-one derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. The strategic placement of a chlorine atom at the 7-position of the indolin-2-one (oxindole) core profoundly influences the molecule's electronic properties and binding interactions with various biological targets. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their emerging role as kinase inhibitors in oncology.

Core Structure and Synthetic Strategies

The this compound scaffold serves as a versatile template for the development of targeted therapeutics. The synthetic accessibility of this core allows for diverse functionalization, primarily at the C3 position, to generate extensive libraries of analogues for structure-activity relationship (SAR) studies.

General Synthesis of 3-Substituted-7-chloroindolin-2-ones

A common and effective method for the synthesis of 3-substituted-7-chloroindolin-2-one derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed reaction of 7-chlorooxindole with various aldehydes or ketones to yield the corresponding 3-substituted derivatives.

A general synthetic workflow is depicted below:

This approach allows for the introduction of a wide array of substituents at the C3 position, enabling the fine-tuning of the compound's pharmacological properties.

Biological Activity and Therapeutic Potential

Derivatives of the this compound core have been investigated for a range of biological activities, with a significant focus on their role as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Kinase Inhibition

The indolin-2-one scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The 7-chloro substituent can enhance binding affinity and selectivity for specific kinases by forming favorable interactions within the ATP-binding pocket. Key kinase targets for this class of compounds include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are pivotal in tumor angiogenesis and proliferation.

VEGFR/EGFR Signaling and Inhibition

VEGF and EGF are key ligands that activate their respective receptor tyrosine kinases (RTKs), VEGFR and EGFR. This activation triggers downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, migration, and angiogenesis. This compound derivatives can inhibit these pathways by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.

Quantitative Biological Data

The following table summarizes the in vitro activity of selected 7-chloro-substituted analogues. While data for a broad range of this compound derivatives is still emerging, the data from structurally related 7-chloroquinolines provides valuable insights into their potential as kinase inhibitors.

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |

| 4q | VEGFR-II | Enzyme Inhibition | 1.38 | - | [1] |

| 4q | Cytotoxicity | MTT Assay | 6.502 | MCF-7 | [1] |

| 4q | Cytotoxicity | MTT Assay | 11.751 | PC3 | [1] |

| Sorafenib (Ref.) | VEGFR-II | Enzyme Inhibition | 0.33 | - | [1] |

| Doxorubicin (Ref.) | Cytotoxicity | MTT Assay | 6.774 | MCF-7 | [1] |

Table 1: In Vitro Biological Activity of a Representative 7-Chloroquinoline Derivative (4q) and Reference Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis: General Procedure for Knoevenagel Condensation

Objective: To synthesize 3-substituted-7-chloroindolin-2-one derivatives.

Materials:

-

7-chlorooxindole

-

Appropriate substituted aldehyde

-

Piperidine or Pyrrolidine (catalyst)

-

Ethanol or Methanol (solvent)

Procedure:

-

A mixture of 7-chlorooxindole (1 equivalent) and the substituted aldehyde (1.1 equivalents) is dissolved in ethanol.

-

A catalytic amount of piperidine (0.1 equivalents) is added to the solution.

-

The reaction mixture is refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid product is washed with cold ethanol and dried under vacuum to yield the desired 3-substituted-7-chloroindolin-2-one derivative.

-

Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2]

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[2]

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[2]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Mechanistic Studies: Cell Cycle Analysis

Objective: To determine the effect of a compound on cell cycle progression.

Procedure:

-

Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., IC50) for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[2]

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.[2]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

Mechanistic Studies: Apoptosis Assay (Annexin V/PI Staining)

Objective: To differentiate between viable, apoptotic, and necrotic cells after compound treatment.

Procedure:

-

Cell Treatment: Cells are treated with the this compound derivative for a specified time.

-

Harvesting and Washing: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[3]

-

Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).[3]

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[3]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the field of oncology. The synthetic tractability of this core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While current research has highlighted their potential as kinase inhibitors, further exploration of their activity against a broader range of biological targets is warranted. Comprehensive SAR studies, guided by computational modeling and robust biological evaluation, will be crucial in advancing derivatives of this scaffold toward clinical development. The detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound analogues.

References

In-Silico Modeling of 7-Chloroindolin-2-one Interactions: A Technical Guide

Introduction

7-Chloroindolin-2-one and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-proliferative, anti-inflammatory, and enzyme inhibitory functions. The versatility of this chemical moiety has prompted significant interest in its potential as a therapeutic agent. In-silico modeling plays a pivotal role in elucidating the molecular interactions of this compound-based compounds with their biological targets, thereby accelerating the drug discovery and development process. This technical guide provides an in-depth overview of the in-silico modeling of this compound interactions, summarizing key quantitative data, detailing experimental protocols for validation, and visualizing relevant biological pathways and computational workflows.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency against different targets.

Table 1: Anti-proliferative Activity of Hydrazonoindolin-2-one Derivatives [1]

| Compound | Target Cell Line | Average IC50 (µM) |

| 5b | Lung A-549, Colon HT-29, Breast ZR-75 | 4.37 |

| 5c | Lung A-549, Colon HT-29, Breast ZR-75 | 2.53 |

| 7b | Lung A-549, Colon HT-29, Breast ZR-75 | 2.14 |

| 10e | Lung A-549, Colon HT-29, Breast ZR-75 | 4.66 |

| Sunitinib (Reference) | Lung A-549, Colon HT-29, Breast ZR-75 | 8.11 |

| 7b | Multidrug-resistant lung cancer NCI-H69AR | 16 |

| 10e | Multidrug-resistant lung cancer NCI-H69AR | 16 |

Table 2: α-Glucosidase Inhibitory Activity of 3,3-di(indolyl)indolin-2-one Derivatives [2]

| Compound | IC50 (µM) |

| 4a | 145.95 ± 0.46 |

| 4j | 5.98 ± 0.11 |

| Acarbose (Reference) | - |

Table 3: Cytotoxicity of a 7-azaindole Derivative (7-AID) [3]

| Cell Line | IC50 (µM/ml) |

| HeLa (Cervical Carcinoma) | 16.96 |

| MCF-7 (Breast Cancer) | 14.12 |

| MDA MB-231 (Breast Cancer) | 12.69 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-silico predictions. The following sections describe the key experimental protocols cited in the literature for evaluating the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) in 96-well plates at a desired density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7-AID) and incubate for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., 3,3-di(indolyl)indolin-2-ones) in a buffer solution.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate.

-

Reaction Termination: Stop the reaction after a specific incubation time by adding a stop solution (e.g., sodium carbonate).

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity and determine the IC50 value.[2]

Signaling Pathways and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for in-silico modeling.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several indolin-2-one derivatives have been investigated as VEGFR-2 inhibitors.[4][5]

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

In-Silico Modeling Workflow

The process of in-silico modeling for drug discovery involves a series of computational steps to predict the interaction between a ligand and its target protein.

Caption: A general workflow for the in-silico modeling of ligand-protein interactions.

In-silico modeling serves as a powerful tool for understanding the interactions of this compound and its derivatives with various biological targets. The integration of computational predictions with experimental validation is crucial for the rational design of novel and potent therapeutic agents based on this versatile scaffold. This guide provides a foundational understanding of the current knowledge and methodologies in this area, aiming to support researchers and drug development professionals in their efforts to leverage in-silico approaches for the discovery of next-generation therapeutics.

References

- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloroindolin-2-one: A Versatile Scaffold for Innovations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 7-Chloroindolin-2-one, a halogenated derivative of the indolin-2-one core, is a pivotal building block in modern organic synthesis and medicinal chemistry. Its strategic substitution pattern allows for diverse functionalization, leading to the creation of novel molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in research and drug development.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one (or oxindole) skeleton is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The strategic introduction of a chlorine atom at the 7-position of the indolin-2-one ring system modulates the electronic properties of the molecule and provides a handle for further synthetic transformations, making this compound a highly valuable and versatile starting material for the synthesis of compound libraries for drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the cyclization of a suitably substituted aniline derivative. A representative protocol is the palladium-catalyzed intramolecular C-H functionalization of an α-chloroacetanilide.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A plausible synthetic route to this compound.

Materials:

-

2-Chloro-6-nitroaniline

-

Chloroacetyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

-

Iron powder

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate

-

Sodium hydroxide

-

Ethyl acetate

-

Brine

Procedure:

-

Acetylation: To a solution of 2-chloro-6-nitroaniline (1.0 eq) in DCM at 0 °C, slowly add pyridine (1.2 eq). Then, add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-chloro-6-nitrophenyl)-2-chloroacetamide.

-

Reduction of the Nitro Group: To a mixture of N-(2-chloro-6-nitrophenyl)-2-chloroacetamide (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and filter through a pad of celite. Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give N-(2-amino-6-chlorophenyl)-2-chloroacetamide.

-

Intramolecular Cyclization: Dissolve the crude N-(2-amino-6-chlorophenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent such as ethanol. Add a base, for example, sodium hydroxide (1.5 eq), and heat the mixture to reflux for 2 hours. After cooling, neutralize the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

This compound as a Building Block in Key Organic Reactions

The reactivity of this compound at the C3-position (methylene group), the N1-position (amine), and the C7-position (chloro-substituent) allows for a wide range of synthetic transformations.

Aldol Condensation at the C3-Position

The active methylene group at the C3 position of this compound can readily undergo aldol condensation with various aldehydes and ketones to introduce a diverse range of substituents, which is a key step in the synthesis of many kinase inhibitors.[2]

Reaction Scheme:

Aldol condensation of this compound.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Absolute ethanol

-

Sodium ethoxide (NaOEt) in ethanol (or another suitable base like piperidine)

-

Brine

-

Ethyl acetate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in absolute ethanol, add the substituted aromatic aldehyde (1.0 eq).

-

After stirring at room temperature for 5 minutes, add a catalytic amount of sodium ethoxide in ethanol (e.g., 0.5 mL of a 21% solution).[2]

-

Stir the mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Wash the residue with brine and then extract with ethyl acetate.[2]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under vacuum.

-

Purify the solid by chromatography over silica gel or recrystallization to afford the desired 3-(arylmethylene)-7-chloroindolin-2-one.

Table 1: Representative Yields for Aldol Condensation of Indolin-2-ones

| Entry | Aldehyde | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Fluorobenzaldehyde | NaOEt/EtOH | Ethanol | 30-80 | [2] |

| 2 | 4-(Piperidin-1-yl)benzaldehyde | NaOEt/EtOH | Ethanol | 30-80 | [2] |

Note: Yields are based on analogous reactions with indole-2-one and aza-indole-2-one as reported in the literature and are representative.

N-Arylation Reactions

The nitrogen atom of the indolin-2-one core can be arylated using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This functionalization is crucial for exploring the structure-activity relationship of potential drug candidates.[3]

Reaction Scheme:

References

An In-depth Technical Guide to 7-Chloroindolin-2-one: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroindolin-2-one, a halogenated derivative of the indolin-2-one scaffold, serves as a valuable building block in medicinal chemistry and drug discovery. The indole and indolinone cores are prevalent in a vast array of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. The introduction of a chlorine atom at the 7-position of the indolin-2-one ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, spectral characterization, and known biological activities of its derivatives, while also exploring potential mechanisms of action.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₆ClNO. Its structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring bearing a carbonyl group at the 2-position and a chlorine atom at the 7-position.

| Property | Value |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | Solid |

Synthesis of this compound

While specific literature detailing a high-yield, optimized synthesis of this compound is not extensively available, general methods for the synthesis of substituted oxindoles can be adapted. A common strategy involves the cyclization of a suitably substituted N-acyl-2-chloroaniline derivative.

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic route to this compound.

Experimental Protocol (General Example based on related syntheses):

A potential synthetic approach could involve the reductive cyclization of a 2-chloro-6-nitrophenylacetic acid derivative. The synthesis of this precursor can be achieved from 2-chloro-6-nitrotoluene through oxidation of the methyl group to a carboxylic acid. Subsequent reduction of the nitro group to an amine, followed by diazotization and cyclization, would yield the desired this compound.

Step 1: Synthesis of 2-(2-chloro-6-nitrophenyl)acetic acid: A mixture of 2-chloro-6-nitrotoluene and a suitable oxidizing agent (e.g., potassium permanganate) in an appropriate solvent is heated to reflux. After completion of the reaction, the mixture is cooled, and the product is isolated by acidification and extraction.

Step 2: Reductive cyclization to this compound: The 2-(2-chloro-6-nitrophenyl)acetic acid is dissolved in a suitable solvent (e.g., acetic acid) and treated with a reducing agent (e.g., iron powder) at elevated temperature. The reaction mixture is then worked up to isolate the crude product, which can be purified by recrystallization or column chromatography.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methylene protons of the lactam ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The CH₂ group protons at the 3-position would likely resonate as a singlet around δ 3.5 ppm. The N-H proton of the lactam would appear as a broad singlet at a higher chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon (around 175-180 ppm), the aromatic carbons (in the range of 110-145 ppm), and the methylene carbon at the 3-position (around 35-40 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a strong absorption band for the C=O stretching of the lactam ring in the region of 1700-1720 cm⁻¹. A broad band corresponding to the N-H stretching vibration should be observable around 3200-3300 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Biological Activity of Indolin-2-one Derivatives

While specific biological data for the parent this compound is limited, the indolin-2-one scaffold is a well-established pharmacophore in numerous clinically approved drugs and investigational agents, particularly in oncology. Derivatives of indolin-2-one have demonstrated potent inhibitory activity against a variety of protein kinases.

Anticancer Activity:

Numerous studies have reported the synthesis and evaluation of indolin-2-one derivatives as anticancer agents. These compounds often act as inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and proliferation.

| Compound Class | Target(s) | Reported IC₅₀ Values (µM) | Cancer Cell Line(s) |

| 5-Substituted Indolin-2-ones | VEGFR-2, PDGFRβ, FLT3 | Varies (nM to low µM) | Various (e.g., HCT-116, HT-29) |

| Pyrrole-indolin-2-ones | Aurora A, Aurora B | Varies (nM to µM) | HCT-116, HT-29 |

| Hydrazonoindolin-2-ones | Not specified | Varies (low µM) | A-549, HT-29, ZR-75 |

Anti-inflammatory Activity:

Derivatives of indolin-2-one have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1] The mechanism of action is often attributed to the inhibition of key signaling molecules in inflammatory pathways, such as cyclooxygenase (COX) enzymes.[1]

Potential Signaling Pathways

Given the established role of indolin-2-one derivatives as kinase inhibitors, this compound could potentially modulate various signaling pathways implicated in cancer and inflammation.

Caption: Potential signaling pathways targeted by this compound.

Workflow for Investigating Biological Activity:

Caption: Experimental workflow for biological evaluation.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. While detailed characterization and biological evaluation of the parent compound are still needed, the extensive research on its derivatives highlights the importance of the indolin-2-one scaffold in medicinal chemistry. Future investigations should focus on the efficient synthesis of this compound, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities and mechanisms of action. This will undoubtedly pave the way for the discovery of new and potent drug candidates for the treatment of cancer, inflammatory disorders, and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloroindolin-2-one from 2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroindolin-2-one, also known as 7-chlorooxindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted derivatives have been explored for a range of biological activities, making the development of robust synthetic routes to this scaffold crucial. This document provides detailed application notes and experimental protocols for the two-step synthesis of this compound starting from commercially available 2-chloroaniline. The synthesis involves the chloroacetylation of 2-chloroaniline to form the intermediate N-(2-chlorophenyl)-2-chloroacetamide, followed by an intramolecular Friedel-Crafts cyclization to yield the target compound.

Chemical Reaction Pathway

Caption: Synthetic route for this compound from 2-chloroaniline.

Experimental Protocols

This synthesis is performed in two distinct experimental steps:

Step 1: Synthesis of N-(2-chlorophenyl)-2-chloroacetamide

This procedure details the N-acylation of 2-chloroaniline with chloroacetyl chloride.

Materials:

-

2-chloroaniline

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel